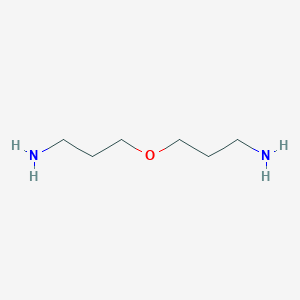

Bis(3-aminopropyl) Ether

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(3-aminopropoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPRVQWGKLEFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511222 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-24-6 | |

| Record name | 3,3'-Oxydi(propan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-aminopropyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Bis 3 Aminopropyl Ether and Its Derivatives

Synthesis of Bis(3-aminopropyl) Ether

The synthesis of this compound is primarily achieved through two main routes: the direct catalytic hydrogenation of a dinitrile precursor and a multistep approach commencing with acrylonitrile (B1666552). These methods are scalable and allow for the production of high-purity diamine.

The most common industrial method for producing this compound involves the catalytic hydrogenation of Bis(2-cyanoethyl) Ether. This process directly converts the nitrile functional groups into primary amine groups.

The efficiency and selectivity of the hydrogenation of Bis(2-cyanoethyl) Ether are highly dependent on the reaction conditions and the choice of catalyst. Research has identified several effective catalytic systems and the operational parameters to optimize them.

Commonly employed catalysts include those based on Nickel and Cobalt. google.com For instance, hydrogenation has been successfully carried out using Nickel or Cobalt-based catalysts at temperatures between 100°C and 175°C and pressures ranging from 34 to 207 bar. google.com A highly efficient system utilizes a Co-Mn-Al catalyst at a lower temperature range of 110–130°C and a pressure of 48–62 bar, achieving yields of up to 99.49%. Raney nickel is another effective catalyst, particularly for low-pressure hydrogenation (around 3.4 bar or 50 psi), which can result in nearly quantitative yields. nih.govresearchgate.net

The following table summarizes key findings on the optimization of reaction conditions for this process.

| Catalyst | Temperature (°C) | Pressure (bar) | Key Findings | Source(s) |

| Co-Mn-Al | 110 - 130 | 48 - 62 | Achieves 100% conversion with yields of 98.85–99.49% in a specific solvent system. | |

| Nickel or Cobalt | 100 - 175 | 34 - 207 | Effective for the hydrogenation of the dinitrile precursor in the presence of ammonia (B1221849) and a cyclic ether solvent. google.com | google.com |

| Nickel derivatives | 80 - 190 | 5 - 220 | General conditions for hydrogenation using nickel-based catalysts. | |

| Raney nickel | Not specified | ~3.4 (50 psi) | Used in a low-pressure process with a methanolic ammonia solvent system to afford high purity product in nearly quantitative yield. nih.govresearchgate.net | nih.govresearchgate.net |

The choice of solvent and the use of additives like ammonia are critical for maximizing the selectivity and yield of this compound. Ammonia is frequently added to the reaction mixture to suppress the formation of secondary amines, a common side reaction in nitrile hydrogenation. google.comgoogleapis.com A 7N methanolic ammonia solvent system has been shown to be particularly effective, leading to high purity and almost quantitative yields. nih.govresearchgate.net

The solvent also plays a crucial role in catalyst dispersion and suppression of by-products. For example, a solvent system composed of dipropylene glycol dimethyl ether (PM), water, and lithium hydroxide (B78521) (LiOH) enhances the dispersion of a Co-Mn-Al catalyst. In this system, the lithium hydroxide activates the catalyst, improving hydrogenation efficiency. Similarly, the use of a cyclic ether as a solvent has been documented in conjunction with nickel or cobalt catalysts and ammonia. google.com

An alternative and industrially significant route to this compound begins with the readily available chemical feedstock, acrylonitrile. This method involves the synthesis of the Bis(2-cyanoethyl) Ether precursor in a series of addition reactions, followed by the previously described hydrogenation step. google.com

This multi-stage synthesis begins with the formation of 3-hydroxypropionitrile (B137533) from the reaction of acrylonitrile and water. google.com This intermediate, 3-hydroxypropionitrile, then reacts with a second molecule of acrylonitrile in another addition reaction to produce Bis(2-cyanoethyl) Ether. google.com These addition reactions can be conducted in successive stages or in a single stage and are often promoted by the presence of a base. google.comgoogle.com The resulting Bis(2-cyanoethyl) Ether is then hydrogenated as described in the catalytic pathways section to yield the final this compound. google.com This multistep process is highly scalable and offers flexibility for industrial production.

Optimization of Reaction Conditions: Temperature, Pressure, and Catalysts

Multistep Synthesis Approaches

Synthesis of Poly(alkylene glycol) this compound Derivatives

The synthesis of this compound derivatives from poly(alkylene glycols) involves the transformation of terminal hydroxyl groups into primary amine groups. Several established methodologies are employed to achieve this conversion, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability.

Poly(ethylene glycol) Bis(3-aminopropyl) Terminated Compounds

Poly(ethylene glycol) bis(3-aminopropyl) terminated compounds, also known as polyetheramines (PEAs), are synthesized from poly(ethylene glycol) (PEG) through various chemical routes. acs.org The choice of method often depends on the desired molecular weight of the PEG and the required purity of the final diamine product.

A prevalent two-step method involves the activation of the terminal hydroxyl groups of PEG, followed by nucleophilic substitution with an amine source. ncl.edu.tw

Activation : The terminal hydroxyl (-OH) groups are converted into better leaving groups. This is commonly achieved by reaction with sulfonyl chlorides, such as mesyl chloride or 4-fluorobenzenesulfonyl chloride, in the presence of a base. ncl.edu.tw

Amination : The activated PEG intermediate is then reacted with ammonia, typically in the form of aqueous ammonium (B1175870) hydroxide, to displace the sulfonate groups and yield the terminal primary amine functionalities. ncl.edu.tw

Another significant route is reductive amination . This process begins with the oxidation of PEG's terminal hydroxyls to form PEG dialdehyde. This intermediate is then reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen with a catalyst, to produce the diamine.

For industrial-scale production, direct catalytic amination is often favored. This process involves reacting PEG directly with ammonia and hydrogen at high temperatures and pressures over a metal catalyst, such as nickel or cobalt. google.comgoogleapis.com This method can convert the diol to the diamine in a single, continuous process.

Diethylene Glycol this compound Synthesis

The synthesis of Diethylene Glycol this compound, also known as 4,7,10-Trioxa-1,13-tridecanediamine, typically follows a well-established industrial pathway involving cyanoethylation and subsequent hydrogenation.

The process begins with the cyanoethylation of diethylene glycol. In this step, diethylene glycol is reacted with acrylonitrile in a Michael addition reaction. This reaction is typically catalyzed by a base and results in the formation of the dinitrile intermediate, bis(2-cyanoethyl) diethylene glycol. ncl.edu.twgoogleapis.com

The second step is the catalytic hydrogenation of the resulting dinitrile. The nitrile groups are reduced to primary amine groups using hydrogen gas in the presence of a catalyst, commonly Raney nickel or a cobalt-based catalyst. googleapis.comgoogle.comgoogle.com The reaction is carried out under pressure and elevated temperature, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. google.com The final product is Diethylene Glycol this compound. acs.orgnih.gov

Ethylene (B1197577) Glycol this compound Synthesis

The synthesis of Ethylene Glycol this compound is analogous to that of its diethylene glycol counterpart, utilizing the same two-primary-step sequence.

Cyanoethylation : Ethylene glycol serves as the starting alcohol. It is reacted with acrylonitrile under basic catalysis to yield the dinitrile intermediate, ethylene glycol bis(2-cyanoethyl) ether. ncl.edu.twpatsnap.com A study identified optimal conditions for this reaction to be a molar ratio of 2.5 for acrylonitrile to ethylene glycol, a temperature of 60±10°C, and LiOH as the catalyst, achieving a high yield of the dinitrile. ncl.edu.tw

Catalytic Hydrogenation : The formed dinitrile is then subjected to catalytic hydrogenation to convert the two nitrile groups into primary amine groups. ncl.edu.tw Using an activated Raney Nickel catalyst at a pressure of 1300 psi and a temperature of 100°C, the reaction produces Ethylene Glycol this compound in good yield. ncl.edu.tw

1,4-Butanediol (B3395766) this compound Synthesis

The synthesis of 1,4-Butanediol this compound (also known as 4,9-Dioxa-1,12-dodecanediamine) follows the cyanoethylation and hydrogenation route, starting from 1,4-butanediol. cymitquimica.com

The general process involves reacting 1,4-butanediol with a stoichiometric excess of acrylonitrile, which can be conducted at temperatures between 30°C and 70°C. google.com This cyanoethylation step produces the bis(cyanoethylated) intermediate. Subsequently, this intermediate is reduced via catalytic hydrogenation. google.com Standard hydrogenation catalysts like Raney nickel or cobalt are effective for this transformation, which is performed under hydrogen pressure to yield the final diamine product, 1,4-Butanediol this compound. googleapis.comgoogle.com

Synthesis of Other Bis(aminopropyl) Ether-Containing Derivatives

Bis[3-(N,N-dialkylamino)propyl]ethers via Aminoalkylation

The synthesis of bis[3-(N,N-dialkylamino)propyl]ethers involves the conversion of the primary amine groups of a precursor like bis(3-aminopropyl)ether into tertiary dialkylamines. A key method to achieve this is through a process of aminoalkylation. google.com

A documented synthetic pathway starts from acrylonitrile and proceeds through several stages. First, bis(2-cyanoethyl)ether is produced, which is then hydrogenated to form bis(3-aminopropyl)ether. google.com The crucial final step is the aminoalkylation of this diamine. This transformation can be carried out via catalytic reductive alkylation, where the bis(3-aminopropyl)ether is reacted with an appropriate aldehyde (e.g., formaldehyde (B43269) for methylation, acetaldehyde (B116499) for ethylation) in the presence of hydrogen and a hydrogenation catalyst. google.com This reaction effectively replaces the hydrogens on the primary amine groups with alkyl groups, yielding the desired bis[3-(N,N-dialkylamino)propyl]ether. google.com

Ligand Systems Derived from this compound Scaffold

The flexible yet sturdy scaffold of this compound makes it a valuable precursor for synthesizing multidentate ligands capable of coordinating with various metal ions. These ligands are significant in fields such as supramolecular chemistry and materials science.

A notable example is the synthesis of the nonadentate aminopolycarboxylate ligand, diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid (DEGTA). acs.orgnih.gov This ligand is synthesized in a two-step process. The first step involves a one-pot reaction to convert the primary amino groups of a diethylene glycol-bis(3-aminopropyl ether) precursor into tertiary amines by adding ethyl-protected carboxyl groups. acs.org The progress of this reaction is monitored using electrospray-ionization mass spectrometry (ESI-MS). acs.org In the second step, the acetate (B1210297) groups are deprotected, yielding the final DEGTA ligand with a 34% yield. acs.org The successful synthesis is confirmed by multinuclear NMR spectroscopy. acs.org

The complexation behavior of DEGTA with trivalent lanthanides and actinides, such as Eu(III) and Cm(III), has been studied using time-resolved laser-induced fluorescence spectroscopy (TRLFS). acs.orgnih.govacs.org These studies reveal that DEGTA forms stable complexes with these metal ions. For instance, with Eu(III), two different species, [EuH2(DEGTA)]+ and [Eu(DEGTA)]−, are observed at different pH values. nih.govacs.org The [Eu(DEGTA)]− complex is nine-coordinate and forms isostructural complexes with Cm(III) and Sm(III). nih.govacs.org The stability of these complexes is influenced by the presence of ether oxygen atoms in the ligand backbone, which exhibit more covalent bonding behavior compared to the carboxyl groups. acs.org

The unique structural and electronic properties of ligands derived from this compound, such as DEGTA, make them promising candidates for applications in areas like decontamination, decommissioning, and decorporation strategies for radioactive elements. nih.gov

Table 1: Synthesized Ligands from this compound Scaffold

| Ligand Name | Precursor | Synthesis Steps | Characterization Methods | Applications |

| Diethylene glycol-bis(3-aminopropyl ether)-N,N,N′,N′-tetraacetic acid (DEGTA) | Diethylene glycol-bis(3-aminopropyl ether) | 1. One-pot transformation of primary amino groups to tertiary amines. 2. Deprotection of acetate groups. | ESI-MS, Multinuclear NMR Spectroscopy, TRLFS | Complexation of lanthanides and actinides, potential for decontamination. acs.orgnih.gov |

Organosiloxane Derivatives Incorporating Bis(3-aminopropyl) Moieties

This compound and its analogs are key components in the synthesis of various organosiloxane derivatives, leading to materials with a wide range of properties and applications. These derivatives often take the form of copolymers, where the flexible siloxane backbone is combined with other polymer segments to achieve desired characteristics.

One common synthetic route involves the anionic ring-opening polymerization of cyclosiloxanes. For instance, α,ω-bis(3-aminopropyl)oligodimethylsiloxanes can be synthesized using this method. researchgate.net In a specific example, high molecular weight α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes (APTFPMS) were prepared through a "one-step" ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl) cyclotrisiloxane (B1260393) (F3) in the presence of water and 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net The structure of these polymers is confirmed using Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Proton Nuclear Magnetic Resonance (1H NMR). researchgate.net

Another approach involves the hydrosilylation reaction. However, the direct hydrosilylation of allylamine (B125299) with a dimethylalkoxysilane can lead to the formation of isomers. google.com To circumvent this, a multi-step process can be employed which includes the hydrosilylation of an allylamine with a protected amino group, followed by deprotection. google.com

The aminopropyl-terminated polydimethylsiloxanes (PDMS) are versatile building blocks for creating more complex polymer architectures. researchgate.net For example, novel dihydroxyalkyl carbamate (B1207046) terminated PDMS oligomers have been synthesized by reacting 3-aminopropyl terminated PDMS with glycerine carbonate. researchgate.net These oligomers can then undergo further reaction with ε-caprolactone to form H-type block copolymers of PDMS and poly(ε-caprolactone) (PCL). researchgate.net Similarly, reacting aminopropyl-terminated PDMS with ethylene carbonate yields hydroxyalkyl carbamate terminated oligomers, which can be used to synthesize PCL-PDMS-PCL triblock copolymers. researchgate.net

The resulting organosiloxane derivatives find use in a variety of applications. Poly(siloxane)-block-poly(urea urethane) copolymers, synthesized from α,ω-bis(3-aminopropyl)oligodimethylsiloxane, exhibit good tensile strength and are used in films. researchgate.net Siloxane-containing copolyimides, derived from diamines like 1,3-bis-(3-aminopropyl)tetramethylsiloxane, are soluble in organic solvents and have high thermal stability. researchgate.net These materials are particularly interesting for gas separation membranes, where the combination of the high permeability of siloxanes and the selectivity of organic polymers can be advantageous. researchgate.net

Table 2: Examples of Organosiloxane Derivatives from Bis(3-aminopropyl) Moieties

| Derivative Type | Synthetic Method | Precursors | Key Properties |

| α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes (APTFPMS) | Ring-opening polymerization | 1,3,5-tris(trifluoropropylmethyl) cyclotrisiloxane, water, 3-aminopropyltriethoxysilane | High molecular weight |

| Poly(siloxane)-block-poly(urea urethane) copolymers | Polycondensation | α,ω-bis(3-aminopropyl)oligodimethylsiloxane, α,ω-bis(4-isocyanato-3-methylphenylaminocarbonyl)oligo(butylene oxide), piperazine (B1678402) | Good tensile strength |

| Carbamate-linked PCL−PDMS−PCL triblock copolymers | Ring-opening polymerization | 3-aminopropyl terminated PDMS, ethylene carbonate, ε-caprolactone | Block copolymer architecture |

| Siloxane-containing copolyimides | Polycondensation | 1,3-bis-(3-aminopropyl)tetramethylsiloxane, card diamines, dianhydrides | Soluble in organic solvents, high thermal stability |

Chemical Reactions and Functionalization of this compound

The primary amine groups of this compound are the main sites of its chemical reactivity, allowing for a variety of functionalization reactions.

This compound can undergo oxidation to yield corresponding amides or nitriles. Strong oxidizing agents such as potassium permanganate, often in an acidic medium, are typically used for this transformation. Hydrogen peroxide is another common oxidizing agent. The specific products and reaction efficiency depend on the reaction conditions and the oxidizing agent employed.

While this compound is itself a reduced species, its precursors, such as bis(2-cyanoethyl)ether, are synthesized via reduction. The catalytic hydrogenation of bis(2-cyanoethyl)ether is a key industrial method to produce this compound. This reaction is typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride. In some cases, hydrogen gas in the presence of a metal catalyst, such as Raney nickel, is used. The choice of catalyst and reaction conditions, including pressure and solvent, is crucial for achieving high yields and purity. For instance, using a Co-Mn-Al catalyst in a dipropylene glycol dimethyl ether solvent has been shown to increase the yield of N,N'-Bis(3-aminopropyl)ethylenediamine, a related compound, to over 98%.

The nucleophilic nature of the primary amine groups in this compound allows it to participate in nucleophilic substitution reactions. These reactions typically involve electrophiles such as alkyl halides. libretexts.org The amine groups can displace the halide to form new carbon-nitrogen bonds. libretexts.org This reactivity is fundamental to many of the derivatization strategies for this compound, including the synthesis of the ligand and organosiloxane derivatives discussed previously. The reaction conditions, such as the choice of solvent and the presence of a base, can influence the outcome of these substitution reactions.

This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. uc.pt This condensation reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to generate an imine (C=N) bond. uc.pt Since this compound has two primary amine groups, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base. uc.pt

The synthesis of Schiff bases is often straightforward and can be carried out under mild conditions. mahendrapublications.com These compounds are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry due to the coordinating ability of the imine nitrogen. uc.ptmahendrapublications.comresearchgate.net For example, new Schiff bases have been synthesized from 1,3-bis(3-aminopropyl)tetramethyldisiloxane (B1265523) and various aldehydes. icmpp.ro The resulting Schiff base ligands can form stable complexes with a variety of metal ions, including copper(II). researchgate.net These metal complexes have potential applications in catalysis and materials science. mahendrapublications.com

Table 3: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Amides, Nitriles |

| Reduction (of precursors) | Lithium aluminum hydride, Sodium borohydride, H₂/metal catalyst | Primary amines |

| Nucleophilic Substitution | Alkyl halides | Substituted amines |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

Intercalation Chemistry with Layered Materials

The intercalation of organic molecules into the galleries of layered inorganic materials is a powerful method for creating novel hybrid materials with tailored properties. This compound and its derivatives, particularly those with amine functionalities, are effective guest molecules for this purpose due to their ability to interact with the host layers through various mechanisms, including ion exchange and hydrogen bonding. This process involves the insertion of the organic molecules into the interlayer space of host materials like graphite (B72142) oxide and clay minerals, leading to significant structural and chemical modifications.

Research has demonstrated the successful intercalation of derivatives such as bis(3-aminopropyl)amine (B123863) and long-chain polyether diamines into layered structures. tandfonline.comacs.org These studies provide insight into how the molecular structure of the amine dictates the intercalation process and the final properties of the nanocomposite.

One key layered material used for these transformations is graphite oxide (GO), which possesses a variety of oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl) on its basal planes and edges. tandfonline.com These groups serve as anchoring points for guest molecules. A study on the insertion of bis(3-aminopropyl)amine, a structural analogue of this compound, into graphite oxide revealed that the amine was successfully incorporated between the layers. tandfonline.comresearchgate.net The intercalation occurs through interactions with the various oxygen-containing functionalities, resulting in new layered materials with expanded interlayer distances. tandfonline.com The extent of intercalation and the resulting gallery height can be influenced by the solvent used during the process, suggesting that for longer chain amines, the process may be kinetically controlled. tandfonline.com

Another significant class of layered hosts is smectite clays (B1170129), such as montmorillonite (B579905) (MMT). acs.org These aluminosilicate (B74896) minerals have a layered structure and an inherent negative charge, which is balanced by exchangeable cations (like Na⁺) in the interlayer gallery. acs.orgacs.org Amine-containing molecules can replace these inorganic cations via a cation-exchange process. researchgate.net

Studies using telechelic poly(oxyalkylene)diamines, specifically poly(propylene glycol)-bis(2-aminopropyl ether), have shown that these derivatives are highly effective in expanding the basal spacing of montmorillonite. acs.orgacs.org The process typically involves dispersing the Na⁺-montmorillonite in water and adding an amine salt solution. acs.org The resulting intercalated clays exhibit highly ordered and significantly enlarged basal spacings, which are directly proportional to the molecular weight of the polyether diamine used. acs.org This ability to tailor the interlayer distance allows for the creation of materials that can encapsulate large amounts of organic compounds and display unique properties like amphiphilicity. acs.orgacs.org

The research findings on the intercalation of a bis(3-aminopropyl)amine derivative into graphite oxide are detailed below. The data highlights the change in interlayer spacing upon intercalation.

Table 1: Interlayer Spacing of Graphite Oxide (GO) Modified with Bis(3-aminopropyl)amine Derivative tandfonline.com

| Sample | Description | Interlayer d-spacing (nm) |

|---|---|---|

| GO | Parent Graphite Oxide | 0.55 |

| GOT | GO modified with bis(3-aminopropyl)amine in ethanol/water | 0.70 |

The relationship between the molecular weight of poly(propylene glycol)-bis(2-aminopropyl ether) derivatives and the resulting basal spacing in montmorillonite clay is summarized in the following table.

Table 2: Basal Spacing of Montmorillonite (MMT) Intercalated with Poly(oxyalkylene)diamine Derivatives acs.org

| Intercalating Agent (POP-diamine) | Molecular Weight (g/mol) | Resulting Basal Spacing (Å) |

|---|---|---|

| POP-230 | 230 | 15.0 |

| POP-400 | 400 | 19.4 |

| POP-2000 | 2000 | 58.0 |

| POP-4000 | 4000 | 92.0 |

These findings demonstrate that the intercalation of this compound derivatives into layered materials is a viable strategy for producing advanced hybrid materials. The chemical nature and chain length of the diamine derivative are critical factors that control the interlayer spacing and the ultimate properties of the resulting nanocomposites.

Polymer Science and Advanced Materials Applications of Bis 3 Aminopropyl Ether

Monomer in Polymer and Copolymer Synthesis

Bis(3-aminopropyl) ether is a versatile diamine monomer utilized in the synthesis of a variety of polymers, including polyimides and poly(amino ethers). ontosight.aithno.org Its structure, featuring two primary amine groups separated by a flexible ether linkage, allows for its incorporation into polymer backbones, influencing the final properties of the material. ontosight.aichemimpex.com

Development of Polymeric Structures with Tailored Properties

The incorporation of this compound into polymer chains is a key strategy for tailoring material properties. The ether linkage in its backbone imparts flexibility to the resulting polymer. nih.gov This flexibility can lead to lower glass transition temperatures and reduced moisture absorption in polyimides, which is advantageous for applications requiring dimensional stability. nih.govtitech.ac.jp

In the development of supramolecular polymers, Bis(3-aminopropyl)-terminated poly(tetrahydrofuran) has been used as a central building block. rsc.org By functionalizing the terminal amine groups with different nucleobases (thymine, adenine, or cytosine), researchers have created materials with distinct physical properties, ranging from high-melting-point solids to materials capable of forming transparent, free-standing films with high melting points. rsc.org This demonstrates how the core structure provided by the this compound derivative can be modified to create polymers with specific, tailored functionalities.

Copolymerization Strategies (e.g., PEG-polyimide)

This compound is a key component in copolymerization strategies, particularly in the synthesis of poly(ethylene glycol)-polyimide (PEG-PI) block copolymers. mdpi.comkrackeler.commdpi.com These copolymers are synthesized through a two-step condensation polymerization, where a poly(ethylene glycol) bis(3-aminopropyl) terminated oligomer is reacted with dianhydrides and other diamines. mdpi.commdpi.com

The resulting PEG-PI copolymers exhibit a microphase-separated morphology, with soft domains rich in polyether segments and hard domains composed of the polyimide structure. nih.gov This phase separation is crucial for applications such as gas separation membranes, where the PEG domains can facilitate the transport of specific gases like carbon dioxide. krackeler.comnih.gov The properties of these copolymers can be finely tuned by varying the molecular weight of the PEG segment and the chemical structure of the polyimide hard segment. mdpi.comnih.gov For instance, studies have shown that the composition of the polyimide block significantly influences the gas transport properties of the final membrane. nih.gov

| Copolymer System | Monomers | Key Properties/Applications |

| PEG-Polyimide | Poly(ethylene glycol) bis(3-aminopropyl) terminated, various dianhydrides and diamines | Gas separation membranes, tunable morphology, enhanced CO2 permeability. krackeler.commdpi.comnih.gov |

| Supramolecular Polymers | Bis(3-aminopropyl)-terminated pTHF, nucleobases | Healable materials, tailored thermal and mechanical properties. rsc.org |

Synthesis of Polymeric Materials for Specialized Applications

The unique properties of this compound make it a valuable monomer for creating polymers with specialized functions. For instance, polyimides synthesized from this diamine have been investigated for use in creating permselective membranes for electrochemical sensors. researchgate.net These membranes can exhibit selective permeation for certain molecules, such as dopamine, while blocking interfering substances like ascorbic acid. researchgate.net

Furthermore, in the field of gene delivery, poly(amino ethers) synthesized through the ring-opening polymerization of diglycidyl ethers and various polyamines, including derivatives of this compound, have shown promise. thno.org These cationic polymers can form complexes with DNA and have demonstrated high transgene expression in cancer cell lines, identifying them as potential non-viral gene delivery vectors. thno.org The structure of the diamine is a critical factor in the efficiency of these polymers. thno.org

Cross-linking Agent Applications

This compound and its derivatives are effective cross-linking agents, also known as hardeners or curing agents, for epoxy resins. paintsandcoatingsexpert.comgoogle.com The two primary amine groups in the molecule can react with the epoxy groups of the resin in a polyaddition reaction, leading to the formation of a three-dimensional, cross-linked network. paintsandcoatingsexpert.comnih.gov This process transforms the liquid resin into a solid, durable thermoset material. researchgate.net

Curing of Epoxy Resins and Related Systems

The curing of epoxy resins with this compound is a process that can be carried out at various temperatures. google.com While the reaction can proceed at room temperature, elevated temperatures can accelerate the curing process. google.com The reactivity of the amine hardener is a crucial factor, with aliphatic amines like this compound generally exhibiting higher reactivity compared to cycloaliphatic or aromatic amines. paintsandcoatingsexpert.comgoogle.com This allows for the adjustment of the processing time and the final properties of the cured resin. google.com

The stoichiometry between the amine hardener and the epoxy resin is a critical parameter that influences the structure and properties of the final cross-linked network. google.com The reaction involves the opening of the oxirane ring of the epoxy group by the nucleophilic attack of the primary amine, which then forms a secondary amine that can further react with another epoxy group. nih.gov

Enhancement of Mechanical Properties in Cured Materials

The choice of curing agent significantly impacts the mechanical properties of the cured epoxy resin. researchgate.net The structure of this compound, with its flexible ether linkage, can influence properties such as the glass transition temperature (Tg), tensile strength, and modulus of the final thermoset. nih.govmdpi.com

The cross-link density, determined by the functionality of the epoxy resin and the amine hardener, is a key factor governing the mechanical performance of the cured material. nih.gov Research has shown that the incorporation of different hardeners, including those with ether linkages, can modify the network structure and, consequently, the mechanical response of the epoxy system. mdpi.com For example, in epoxy-polysiloxane systems, the use of aminopropyl-functionalized siloxanes as cross-linking agents leads to the formation of hybrid networks with complex morphologies and a range of mechanical properties depending on the composition. researchgate.net

| Property | Influence of this compound as a Curing Agent |

| Glass Transition Temperature (Tg) | The flexible ether linkage can influence the Tg of the cured resin. nih.gov |

| Tensile Strength | The cross-link density and network structure affect the tensile strength. mdpi.com |

| Modulus | The modulus of the cured material is dependent on the network formation. mdpi.com |

Modulation of Curing Kinetics

This compound and its derivatives are utilized as curing agents or hardeners for epoxy resins. paintsandcoatingsexpert.comgoogle.com The reactivity of these compounds stems from their primary amine groups, which participate in the ring-opening polymerization of epoxy groups, leading to the formation of a cross-linked polymer network. nih.gov The curing process involves the reaction of the primary amine with an epoxy group to form a secondary amine, which can then react with another epoxy group. nih.gov

The kinetics of the curing reaction are influenced by the nucleophilicity of the amino group and the electrophilicity of the epoxy group. nih.gov Aliphatic amines, such as those in this compound, generally exhibit higher reactivity compared to aromatic amines, leading to faster curing at lower temperatures. upc.edu The structure of the ether chain between the aminopropyl groups also plays a role in modulating curing kinetics. For instance, longer, more flexible ether chains can influence the mobility of the reacting species and the final network structure.

Advanced Material Development

High-Performance Coatings and Adhesives

The ability of this compound and its derivatives to form robust, cross-linked networks makes them valuable components in the formulation of high-performance coatings and adhesives. chemimpex.comontosight.aichemimpex.com These materials are used in various industries, including automotive, aerospace, construction, and marine applications, where durability, chemical resistance, and strong adhesion are critical.

As a curing agent for epoxy resins, this compound contributes to the toughness, flexibility, and chemical resistance of the final cured product. paintsandcoatingsexpert.com The ether linkages in its structure can impart a degree of flexibility to the polymer backbone, which can improve the impact resistance of coatings and the peel strength of adhesives. hanepoxy.net The presence of primary amine groups ensures strong covalent bonding with the epoxy resin, leading to a durable and stable network.

Derivatives such as Diethylene glycol this compound are used in adhesive and sealant formulations to create strong bonds in construction and automotive applications. chemimpex.com Polyethylene (B3416737) glycol this compound is also an effective component in formulating flexible and durable adhesives. chemimpex.com Furthermore, alkyl polyamine compounds like Bis(3-aminopropyl)dodecylamine are key ingredients in industrial coatings and adhesives that require strong adhesion to metals and polymers, as well as resistance to chemicals.

| Application | Compound Derivative | Key Properties | Industry |

| Adhesives & Sealants | Diethylene glycol this compound | Strong bonding | Construction, Automotive chemimpex.com |

| Flexible Adhesives | Polyethylene glycol this compound | Flexibility, Durability | Construction, Automotive chemimpex.com |

| Industrial Coatings & Adhesives | Bis(3-aminopropyl)dodecylamine | Chemical resistance, Adhesion to metals/polymers | Marine, Automotive, Aerospace |

Synthesis of Networked Polymers with Defined Architectures

This compound serves as a versatile building block in the synthesis of networked polymers with defined architectures, such as interpenetrating polymer networks (IPNs) and other complex macromolecular structures. thno.orgmdpi.com Its bifunctional nature, with two primary amine groups, allows it to act as a cross-linker or a chain extender in polymerization reactions. nih.gov

In the creation of IPNs, two or more distinct polymer networks are synthesized in the presence of one another, resulting in an interlaced structure. mdpi.com this compound can be used to form one of these networks, for example, by reacting with a diepoxide to create a cross-linked epoxy network. This network can then be interpenetrated by another polymer, leading to a material with synergistic properties that combine the attributes of both constituent polymers. mdpi.com

The synthesis of well-defined polymer architectures can be achieved through controlled polymerization techniques. nih.govacs.org For instance, the ring-opening polymerization of diglycidyl ethers with polyamines like this compound can be employed to create focused polymer libraries for various applications. thno.org Additionally, Bis(3-aminopropyl)-terminated polymers can act as macroinitiators for the ring-opening polymerization of other monomers, leading to the formation of block copolymers with specific architectures. nih.gov

Formulation of Hydrogels for Biomedical Applications

Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest for biomedical applications due to their high water content and biocompatibility. researchgate.netnih.gov this compound and its derivatives, particularly those based on polyethylene glycol (PEG), are used in the formulation of hydrogels. chemimpex.com

The primary amine groups of this compound can be reacted with various cross-linking agents to form a stable hydrogel network. science.gov These hydrogels can be designed to be responsive to environmental stimuli such as pH, making them "smart" materials for applications like drug delivery. nih.gov For example, the amine groups can be protonated or deprotonated depending on the pH, leading to changes in the swelling behavior of the hydrogel and allowing for the controlled release of an encapsulated drug. nih.gov

Polyethylene glycol this compound is particularly useful in creating hydrogels for biomedical applications because the PEG component enhances biocompatibility and can reduce protein adsorption. chemimpex.com These hydrogels can be used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration. nih.gov They are also explored for use in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs. chemimpex.com The cross-linking strategy is crucial in determining the mechanical properties and stability of the resulting hydrogel. researchgate.net

| Hydrogel Application | Key Feature | Mechanism |

| Drug Delivery | pH-responsive | Protonation/deprotonation of amine groups alters swelling and drug release. nih.gov |

| Tissue Engineering | Biocompatible scaffolds | PEG-based hydrogels provide a supportive matrix for cell growth. chemimpex.comnih.gov |

| Drug Formulation | Enhanced solubility | Can improve the bioavailability of poorly soluble drugs. chemimpex.com |

Membrane Technology and Separation Science

Preparation of Asymmetric Flat Sheet Membranes

Asymmetric membranes, which consist of a thin, dense selective layer on top of a porous support layer, are widely used in gas separation processes. sci-hub.seresearchgate.net this compound and its derivatives have been investigated for the preparation of such membranes, particularly for CO2 separation. technion.ac.ilresearchgate.netrsc.org

In one approach, Diethylene glycol this compound is used as a monomer in the aqueous phase during interfacial polymerization with a multifunctional acyl chloride (like trimesoyl chloride) in the organic phase. technion.ac.ilresearchgate.net This reaction forms a thin polyamide selective layer on a porous support membrane, such as polysulfone. technion.ac.iltechnion.ac.il The ether oxygen groups in the this compound backbone are considered "CO2-philic," enhancing the solubility of CO2 in the membrane and thereby improving its permeance. rsc.org

The performance of these thin-film composite (TFC) membranes can be optimized by adjusting various parameters, including monomer concentrations and heat treatment. technion.ac.ilresearchgate.net For instance, a TFC membrane prepared with Diethylene glycol this compound and trimesoyl chloride demonstrated a CO2 permeance of 81 GPU and a CO2/N2 selectivity of 65. technion.ac.ilresearchgate.net The use of an amino-functionalized cross-linked polydimethylsiloxane (B3030410) (PDMS) interlayer can further enhance the membrane's performance by providing better compatibility with the polyamide layer and facilitating CO2 transport. technion.ac.ilresearchgate.net The preparation of these asymmetric flat sheet membranes involves casting a polymer solution onto a support and then inducing phase inversion to form the porous substructure. walshmedicalmedia.com

| Membrane Preparation Details | |

| Membrane Type | Asymmetric Thin-Film Composite (TFC) technion.ac.ilresearchgate.net |

| Support Material | Polysulfone (PSf) technion.ac.iltechnion.ac.il |

| Selective Layer Monomers | Diethylene glycol this compound (aqueous phase) technion.ac.ilresearchgate.net |

| Trimesoyl chloride (TMC) (organic phase) technion.ac.ilresearchgate.net | |

| Key Feature | Ether oxygen groups enhance CO2 solubility and permeance. rsc.org |

| Performance Example | CO2 Permeance: 81 GPU, CO2/N2 Selectivity: 65 technion.ac.ilresearchgate.net |

Enhancement of Gas Separation Performance

This compound is a versatile compound utilized in the development of advanced gas separation membranes, primarily for capturing carbon dioxide (CO2). Its chemical structure, featuring two primary amine groups and a flexible ether linkage, makes it a valuable component for enhancing the CO2 separation capabilities of polymeric membranes. The primary amine groups provide reactive sites that can interact with CO2, while the ether bond contributes to the polymer's structural properties.

One of the principal applications of this compound in this field is as a crosslinking agent. Crosslinking is a process that creates a network structure within the polymer, which can reduce the mobility of polymer chains and improve the membrane's selectivity for certain gases. When used to crosslink polymers like polyimides, this compound can enhance the membrane's resistance to plasticization, a phenomenon where the membrane swells in the presence of highly sorbing gases like CO2, leading to a loss of selectivity.

Detailed research findings have shown that the incorporation of this compound and its derivatives into membrane formulations can lead to significant improvements in gas separation performance. For instance, multilayer CO2 separation membranes fabricated using diethylene glycol this compound as a monomer have demonstrated exceptionally high CO2 permeance, exceeding 1200 GPU, coupled with a CO2/CH4 selectivity of 51. researchgate.net In another study, composite membranes prepared by interfacial polymerization using diethylene glycol this compound exhibited improved CO2 permeance due to the CO2-philic nature of the ether oxygen group. rsc.org

Furthermore, this compound derivatives are employed in the creation of mixed matrix membranes (MMMs), where inorganic fillers are dispersed within a polymer matrix to combine the processability of polymers with the superior gas separation properties of the filler. Bis(3-aminopropyl)-tetramethyldisiloxane, a related compound, has been used as a crosslinker in MMMs containing zeolite fillers. researchgate.netmdpi.com This approach can enhance the compatibility between the polymer and the filler, leading to membranes with both high permeability and high selectivity. For example, a crosslinked MMM with 25 wt.% zeolite showed a CO2 permeability of 40.9 Barrer and a high CO2/CH4 selectivity of 80.2. mdpi.com

The data below summarizes the performance of various membranes incorporating this compound and its derivatives, highlighting their effectiveness in separating CO2 from other gases.

| Membrane Type | Polymer Matrix | Amine Compound | Gas Pair | CO2 Permeability (Barrer) | CO2 Selectivity | Reference |

| Multilayer Membrane | - | Diethylene glycol this compound | CO2/CH4 | >1200 GPU | 51 | researchgate.net |

| Composite Membrane | Polysulfone | Diethylene glycol this compound | CO2/N2 | - | - | rsc.org |

| Mixed Matrix Membrane | Cross-linked BTDA-DAPI PI | Bis(3-aminopropyl)-tetramethyldisiloxane | CO2/CH4 | - | 41.4 | researchgate.net |

| Mixed Matrix Membrane | 6FDA-ODA | Bis(3-aminopropyl)-tetramethyldisiloxane | CO2/CH4 | 40.9 | 80.2 | mdpi.com |

Coordination Chemistry and Ligand Development Using Bis 3 Aminopropyl Ether Scaffolds

Metal Complexation Studies

Chelation Behavior with Transition Metal Ions (e.g., Zn²⁺, Cd²⁺, Fe²⁺, Cu²⁺, Co²⁺, Ni²⁺)

Bis(3-aminopropyl) ether and its derivatives act as effective chelating agents for a variety of transition metal ions. The two primary amine groups and the central ether oxygen can coordinate with a metal center, although the participation of the ether oxygen depends on the specific metal and ligand structure. Complexes with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) have been synthesized and studied. cyberleninka.ruresearchgate.net For instance, Schiff base ligands derived from bis(3-aminopropyl)amine (B123863), a structurally similar compound, form stable complexes with Fe(III), where the metal center is in a {FeN4O2} coordination environment. semanticscholar.org

The coordination of bis(3-aminopropyl)amine with Cd(II) results in a complex where the cadmium ion is coordinated by six nitrogen atoms from two tridentate ligands, forming a slightly distorted octahedral geometry. nih.gov Studies on related amino-alkyl piperazine (B1678402) ligands show that derivatives of bis(3-aminopropyl)piperazine can act as tetradentate ligands for metal ions like Mn(II). researchgate.net Furthermore, the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. koreascience.krjuniperpublishers.com

| Metal Ion | Ligand Type | Coordination Environment | Observed Geometry |

| Cd(II) | Bis(3-aminopropyl)amine | N6 | Slightly Distorted Octahedral nih.gov |

| Fe(III) | Schiff base of bis(3-aminopropyl)amine derivative | N4O2 | (Pseudo)octahedral semanticscholar.org |

| Mn(II) | Schiff base of bis(3-aminopropyl)piperazine | N4OCl or N4Cl | Pentagonal Bipyramidal or Distorted Octahedral researchgate.net |

| Cu(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Square Planar researchgate.net |

| Ni(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Square Planar or Octahedral researchgate.net |

| Co(II) | Schiff base of N,N′-bis(3-aminopropyl)oxamide | - | Octahedral researchgate.net |

Complexation with Lanthanides and Actinides

The this compound scaffold has been incorporated into more complex ligands to study the coordination chemistry of f-block elements. A notable example is the nonadentate ligand diethylene glycol-bis(3-aminopropyl ether)-N,N,N',N'-tetraacetic acid (DEGTA), which was specifically designed for complexing trivalent lanthanides and actinides. nih.govacs.orgacs.org

The complexation of DEGTA with Europium(III) and Curium(III) has been studied extensively. nih.govacs.orgacs.org For Eu(III), two complex species were identified depending on the pH: [EuH₂(DEGTA)]⁺ at lower pH and [Eu(DEGTA)]⁻ at higher pH. nih.govacs.org The [Eu(DEGTA)]⁻ complex is nine-coordinate, involving all potential donor atoms of the ligand, and it forms isostructural complexes with Cm(III) and Sm(III). nih.govacs.orgfigshare.com The stability constants for these complexes have been determined, showing that DEGTA forms highly stable complexes with these f-block elements. acs.org For instance, the lifetime of the [Cm(DEGTA)]⁻ complex is significantly longer than that of Cm(III) complexes with other common octadentate ligands like EGTA and DTPA, indicating a very stable and complete coordination by the nine donor sites of DEGTA. acs.org

| Metal Ion | Ligand | Complex Species | Key Findings |

| Eu(III) | DEGTA | [EuH₂(DEGTA)]⁺, [Eu(DEGTA)]⁻ | Forms two pH-dependent species; [Eu(DEGTA)]⁻ is nine-coordinate. nih.govacs.org |

| Cm(III) | DEGTA | [Cm(DEGTA)]⁻ | Forms a highly stable, nine-coordinate complex isostructural with the Eu(III) complex. nih.govacs.orgresearchgate.net |

| Sm(III) | DEGTA | [Sm(DEGTA)]⁻ | Forms a complex isostructural with the Eu(III) and Cm(III) complexes. nih.govfigshare.com |

Investigation of Metal-Ligand Geometries

The geometry of metal complexes containing the this compound scaffold is influenced by the metal ion, the denticity of the final ligand, and steric factors. In bis-tridentate complexes of the type [M(A-B-A)₂], where the ligand has a central donor atom and two equivalent arms, three geometric isomers are possible: mer, trans-fac, and cis-fac. irb.hr

For the complex of bis(3-aminopropyl)amine with Cd(II), the two tridentate ligands coordinate to the metal center to create a slightly distorted octahedral geometry. nih.gov The bond angles around the cadmium atom range from 81.40° to 103.19° and 159.83° to 175.31°. nih.gov In the case of a nickel(II) complex with a macrobicyclic ligand derived from a related structure, the nickel ion is six-coordinate with a geometry where the ether oxygen is coordinated axially. rsc.org Density Functional Theory (DFT) calculations on the Eu(III) complex with the DEGTA ligand confirmed a nine-coordinate geometry, where the ligand fully encapsulates the metal ion. nih.govacs.orgacs.org

Intramolecular Coordination Phenomena (e.g., Ether Oxygen Chelation)

A key feature of ligands derived from this compound is the potential for the ether oxygen to participate in coordination, forming an additional chelate ring. This intramolecular coordination can significantly enhance the stability of the resulting metal complex.

In the case of the DEGTA ligand, the increased lifetime of its Eu(III) complex compared to complexes with octadentate ligands like EGTA indicates that the additional ether group in the backbone is indeed coordinated to the metal. acs.org This results in a total of nine coordinating atoms: four carboxylate oxygens, three ether oxygens, and two amino nitrogens. acs.org Similarly, in a nickel(II) complex of a macrobicyclic ligand, L¹, derived from N,N′-bis(3-aminopropyl)-1-oxa-4,7-diazacyclononane, the ether oxygen is coordinated 'axially' to the Ni(II) center with a bond distance of 2.109(6) Å. rsc.org This direct involvement of the ether oxygen is crucial for achieving high coordination numbers and stabilizing the complex structure.

Ligand Design and Functionalization

Synthesis of Polydentate and Macrocyclic Ligands

This compound serves as a fundamental building block for synthesizing more elaborate polydentate and macrocyclic ligands. The terminal primary amine groups are reactive sites for functionalization, commonly through Schiff base condensation or alkylation reactions.

One significant example is the synthesis of the nonadentate aminopolycarboxylate ligand DEGTA (diethylene glycol-bis(3-aminopropyl ether)-N,N,N',N'-tetraacetic acid). nih.govacs.orgacs.org This ligand was synthesized in a two-step process, demonstrating how the basic this compound structure can be expanded to create a powerful chelator for f-block elements. nih.govacs.org

Furthermore, the amine groups can be used in template synthesis to create macrocyclic structures. For example, the condensation of diamines like bis(3-aminopropyl)amine with dicarbonyl compounds in the presence of a metal ion can yield macrocyclic Schiff-base complexes. researchgate.netquizlet.com These macrocycles can create specific cavities that are selective for certain metal ions. For instance, a macrobicyclic nickel(II) complex has been prepared using N,N′-bis(3-aminopropyl)-1-oxa-4,7-diazacyclononane as a precursor, which itself is built upon a similar structural framework. rsc.org The synthesis of various triaza macrocyclic ligands also utilizes bis-(3-aminopropyl)-amine as a starting material. wrc.org.za

Influence of Structural Modifications on Chelation Affinity and Selectivity

The this compound scaffold serves as a versatile platform for developing ligands with tailored metal ion affinity and selectivity. By chemically modifying the terminal amine groups or altering the ether backbone, researchers can significantly influence the chelation properties of the resulting ligand. These modifications affect the ligand's denticity, the geometric constraints of the binding pocket, and the electronic nature of the donor atoms.

A prominent example of structural modification is the synthesis of Diethylene Glycol-Bis(3-aminopropyl Ether)-N,N,N′,N′-Tetraacetic Acid (DEGTA), a nonadentate aminopolycarboxylate ligand. acs.orgacs.org This modification transforms the primary amines of the parent ether into tertiary amines with appended carboxylate arms, creating a powerful chelator for f-block elements. The complexation behavior of DEGTA has been studied with trivalent lanthanides and actinides, using Europium(III) and Curium(III) as representative ions. acs.orgacs.org

The stability of the metal-ligand complexes is a key measure of chelation affinity. By comparing the stability constants (log β) of DEGTA with structurally related ligands like Ethylenediaminetetraacetic acid (EDTA) and Ethylene (B1197577) glycol-bis(2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), the influence of the elongated and more flexible backbone of DEGTA becomes apparent. acs.org For instance, while the stability of the Eu(III) complex with DEGTA is lower than that with EDTA or EGTA, the Cm(III) complex does not follow the same trend, indicating that the additional ether coordination sites in DEGTA, which have a more covalent bonding character, play a crucial role in selectivity. acs.org The increased distance between the donor groups in hydroxypyridinone (HP) ligands, for example, leads to an increase in the basicity of the coordinating hydroxy groups and a corresponding rise in affinity for hard metal ions. nih.gov

The selectivity of a ligand for a specific metal ion over others is critical for applications such as metal ion remediation and sensing. nih.gov Studies on bis-(3,4-HP) ligands have demonstrated high selectivity for Fe(III) and Al(III) over divalent metal ions like Zn(II) and Cu(II). nih.gov This selectivity arises from the specific coordination geometry and electronic properties favored by the hard M³⁺ ions, which the ligand's structure is designed to accommodate.

Table 1: Formation Constants of Eu(III) and Cm(III) Complexes with Modified Amine Ether Ligands

This table presents the stability constants (log β) for 1:1 complexes of Europium(III) and Curium(III) with DEGTA and compares them to the well-established chelators EDTA and EGTA at an ionic strength of 0.1 M.

| Ligand | Denticity | Eu(III) log β | Cm(III) log β | Reference |

| EDTA | 6 | 17.0 ± 0.1 | 17.5 ± 0.1 | acs.org |

| EGTA | 8 | 17.9 ± 0.1 | 18.6 ± 0.1 | acs.org |

| DEGTA | 9 | 16.3 ± 0.1 | 17.9 ± 0.1 | acs.org |

Organometallic Elaboration for Tuning Supramolecular Characteristics

The integration of organometallic fragments into ligand scaffolds derived from this compound and related aza-macrocycles is a sophisticated strategy for controlling the assembly of complex supramolecular structures. rsc.org Organometallic half-sandwich complexes, in particular, are valuable building blocks for creating metallamacrocyclic receptors and coordination cages. rsc.org This "organometallic elaboration" allows for fine-tuning of the system's electronic, steric, and conformational properties, thereby directing the formation of desired supramolecular architectures.

Attaching an organotransition-metal pendant to an aza-crown ether, a structure analogous to this compound-based macrocycles, provides a mechanism to modulate its supramolecular behavior. acs.org The binding affinity of these metalla-crown ethers can be adjusted by more than two orders of magnitude through several means:

Changing the identity of the transition metal center.

Initiating organometallic ligand substitution reactions. acs.org

This approach has been used to generate systems with high selectivity for specific ions, such as Li⁺, and to create proton-responsive systems and ditopic receptors capable of binding ion pairs. acs.org The organometallic moiety acts as a tunable component that influences the host-guest interactions within the supramolecular assembly. For example, palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation are powerful methods for postsynthetically modifying porphyrins, allowing for the construction of highly elaborate architectures. acs.org Similarly, these techniques can be envisioned for the functionalization of this compound-based ligands to control their assembly into larger, functional superstructures. The resulting organometallic-supramolecular systems have potential applications in catalysis, molecular recognition, and the development of chemical sensors. rsc.org

Spectroscopic Characterization of Metal Complexes

Analysis of Electronic Transitions and Spin States

Spectroscopic methods are indispensable for probing the electronic structure of metal complexes formed with this compound-derived ligands. The coordination of a metal ion to the ligand framework creates a specific ligand field that dictates the electronic transitions and magnetic properties (spin state) of the complex.

For transition metal complexes, particularly those of iron, magnetic susceptibility measurements as a function of temperature are used to investigate spin-crossover (SCO) phenomena. mdpi.com SCO is a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by changes in temperature, pressure, or light. Iron(III) complexes with Schiff base ligands derived from derivatives of bis(3-aminopropyl)amine can exhibit SCO between the S = 1/2 (LS) and S = 5/2 (HS) states. mdpi.com The nature of this transition—whether it is gradual or abrupt—is highly sensitive to the ligand structure. For example, modifying the aliphatic chain in the amine backbone of the ligand can shift the system from exhibiting gradual spin transitions to more abrupt ones. mdpi.com Similarly, manganese(III) complexes with hexadentate ligands derived from N,N'-bis(3-aminopropyl)ethylenediamine show spin-state switching between HS (S=2) and LS (S=1) states, with transition temperatures and completeness influenced by substituents on the ligand. researchgate.net

For lanthanide complexes, such as those formed with DEGTA, Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a powerful tool. acs.org The luminescence of Eu(III) is particularly informative. The number and splitting pattern of the ⁵D₀ → ⁷Fⱼ transitions are sensitive to the symmetry of the coordination environment and can be used to distinguish between different species in solution. acs.orgmarquette.edu For example, in the Eu(III)-DEGTA system, TRLFS reveals the formation of two distinct species at different pH values: a protonated species, [EuH₂(DEGTA)]⁺, and a fully deprotonated complex, [Eu(DEGTA)]⁻. acs.org The dominant ⁵D₀ → ⁷F₀ transition observed at 579.3 nm for the protonated species is characteristic of its specific coordination environment. acs.org

Table 2: Magnetic Properties of Iron(III) Schiff Base Complexes

This table shows the effective magnetic moment (μeff) at different temperatures for iron(III) complexes, indicating incomplete spin crossover from a low-spin (LS) to a high-spin (HS) state.

| Compound | μeff at low T (μB) | μeff at 300 K (μB) | Spin State Behavior | Reference |

| 1a | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |

| 2a | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |

| 2b | ≈2–3 | < 5.93 | Incomplete S=1/2 → S=5/2 crossover | mdpi.com |

Structural Elucidation in Solution and Solid State

Determining the three-dimensional structure of metal complexes is crucial for understanding their reactivity and function. A combination of techniques is typically employed to characterize these structures in both the solid state and in solution, where they are often most relevant.

Solution-State Structural Analysis: While solid-state structures are vital, the behavior of complexes in solution can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating solution-state structures and dynamics. For diamagnetic complexes, or those involving suitable nuclei like Y³⁺ as a proxy for lanthanides, ¹H, ¹³C, and other multinuclear NMR techniques provide detailed structural information. acs.orgmarquette.edu In the study of the DEGTA ligand, ¹H, ¹³C, and ¹⁵N NMR spectroscopy, including 2D correlation experiments, were used to confirm the ligand's successful synthesis and to study its protonation behavior at different pH values. acs.org The observation of only a specific number of signals in the NMR spectra confirmed the symmetry of the molecule in solution. acs.org For paramagnetic complexes, NMR can still provide valuable information, though the signals may be shifted and broadened.

Other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy are also used to provide structural insights. In the DEGTA-Eu(III) complexes, FT-IR spectroscopy was used to prove the involvement of the aminoacetate groups in metal binding. acs.org Combined, these methods provide a comprehensive picture of the ligand's coordination behavior with metal ions.

Table 3: Spectroscopic Methods for Structural Characterization of this compound-Based Complexes

This table summarizes the primary techniques used to determine the structure of metal complexes in different phases.

| Technique | Phase | Information Obtained | Example Application | Reference(s) |

| Single-Crystal X-ray Diffraction | Solid | Bond lengths, bond angles, coordination geometry, crystal packing | Characterization of dinuclear Cu(II) and Ag(I) polymer complexes | researchgate.net |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Solution | Molecular connectivity, symmetry, ligand protonation states, complex speciation | Studying the pH-dependent structure of the DEGTA ligand and its complexes | acs.orgacs.org |

| FT-IR Spectroscopy | Solid/Solution | Presence of functional groups, confirmation of coordination | Proving the aminoacetate binding motif in Eu(III)-DEGTA complexes | acs.org |

| TRLFS | Solution | Coordination symmetry, number of coordinated water molecules | Characterizing Eu(III) complex species in solution | acs.orgmarquette.edu |

Supramolecular Chemistry and Self Assembly of Bis 3 Aminopropyl Ether Systems

Host-Guest Interactions

Host-guest chemistry involves the formation of unique complexes between a "host" molecule, which possesses a cavity, and a "guest" molecule that is bound within this cavity through non-covalent forces. wikipedia.org The terminal primary amine groups of bis(3-aminopropyl) ether can be protonated to form ammonium (B1175870) cations, making them suitable guests for various host molecules.

Crown ethers are macrocyclic polyethers that are well-known for their ability to selectively bind cations within their central cavity. tandfonline.com The interaction between ammonium ions and crown ethers is a well-established principle in supramolecular chemistry, primarily driven by hydrogen bonding between the ammonium protons and the ether oxygen atoms of the crown ether. vt.edu While specific studies detailing the complexation of this compound with crown ethers are not extensively documented in the reviewed literature, the principles of molecular recognition strongly support the formation of such complexes.

The formation of stable host-guest complexes has been observed with structurally similar diamine compounds. For instance, ethylenediamine (B42938) has been shown to form adduct ions with various crown ethers. nih.gov Furthermore, research on more complex systems, such as a bis(3-aminopropyl) calixarene (B151959), demonstrates the formation of a one-dimensional hydrogen-bonded polymer when combined with a bis(crown ether). rsc.orgrsc.org In this arrangement, the ammonium groups of the calixarene derivative form host-guest complexes with the crown ether moieties. rsc.orgrsc.org

The stoichiometry and stability of the complex between this compound and a crown ether would be influenced by several factors, including the size of the crown ether's cavity and the solvent system used. It is conceivable that a single molecule of this compound could form a complex with two crown ether molecules, one at each ammonium end, or that it could bridge two different host molecules.

| Host Type | Guest Moiety | Primary Interaction | Potential Complex Stoichiometry |

| Crown Ether | Protonated this compound | Hydrogen Bonding | 1:1, 1:2, or polymeric |

| Calixarene | Protonated this compound | Hydrogen Bonding, Cation-π | 1:1 or polymeric |

Supramolecular Gelation Systems

Supramolecular gels are formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. ias.ac.in These materials are of significant interest due to their stimuli-responsive nature and potential applications in various fields. ias.ac.innih.gov

This compound can act as a crucial component in the formation of two-component LMWGs. In these systems, the gelator is formed in situ through the interaction of two or more complementary molecules. rsc.orgrsc.org An analogous system involves the co-gelation of a bis(3-aminopropyl) calixarene tosylate salt with a bis-crown ether. rsc.orgrsc.org This demonstrates that the aminopropyl moieties are effective drivers for the self-assembly required for gel formation. The development of such multi-component gels from simple building blocks is a versatile strategy in materials science. rsc.orgrsc.org

The formation of a supramolecular gel is contingent upon the anisotropic, one-dimensional growth of the LMWG into long, entangled fibers, creating a self-assembled fibrillar network (SAFIN). ias.ac.in In systems involving diamines, the primary driving force for this assembly is often directional hydrogen bonding. mdpi.comnih.gov For instance, the reaction of a diamine with an isocyanate derivative can generate urea (B33335) moieties, which are excellent hydrogen-bonding motifs that promote the formation of entangled fiber structures. nih.govmdpi.comnih.gov Scanning electron microscopy (SEM) of xerogels formed from analogous systems reveals these characteristic fibrous structures, with fiber widths ranging from the nanometer to the micrometer scale. rsc.orgrsc.orgnih.gov The self-assembly process is typically initiated by a change in conditions, such as cooling a hot solution, which leads to the aggregation of the gelator molecules. ias.ac.in

| Interaction Type | Role in Gelation | Example from Analogous Systems |

| Hydrogen Bonding | Directs one-dimensional growth of fibers | N-H···O bonds in ammonium-crown ether complexes; C=O···H-N bonds in urea-based gelators. rsc.orgrsc.orgnih.gov |

| Van der Waals Forces | Stabilizes the aggregated fibrillar network | General attractive forces between alkyl chains. ias.ac.in |

| π-π Stacking | Can enhance fiber stability if aromatic units are present | Stacking of aromatic rings in co-gelators. ias.ac.in |

Self-Assembly Mechanisms of Fibrillar Networks

Aggregation Behavior

The amphiphilic nature of certain derivatives of this compound, or its incorporation into larger polymer structures, can lead to self-assembly and aggregation in solution. This behavior is driven by the tendency of the molecule to minimize unfavorable interactions between its hydrophobic and hydrophilic segments and the solvent.

Research on a triblock copolymer, poly(ε-benzyloxycarbonyl L-lysine)-b-poly[diethylene glycol bis(3-amino propyl) ether]-b-poly(ε-benzyloxycarbonyl L-lysine), has shown that it forms vesicles in aqueous solution. ucl.ac.uk The formation of these aggregates is a clear indication of self-assembly, where the hydrophobic polypeptide blocks likely form the core of the vesicle membrane, and the more hydrophilic polyether block containing the this compound moiety is exposed to the aqueous environment. The morphology of the aggregates, such as a shift towards micelle formation, can be influenced by the relative lengths of the polymer blocks. ucl.ac.uk This demonstrates that the this compound unit can be a key component in designing amphiphilic macromolecules with specific aggregation properties. The aggregation of such molecules is analogous to the behavior of surfactants, which form micelles above a certain concentration known as the critical micelle concentration (CMC). ikifp.edu.pl

Self-Assembly in Solid State and Solution

The self-assembly of this compound and its derivatives is fundamentally driven by the formation of non-covalent bonds, with hydrogen bonding playing a predominant role. nih.gov The directional nature of the N-H···N and N-H···O hydrogen bonds dictates the specific arrangement of molecules, leading to predictable patterns of aggregation both in crystalline solids and in solution.

In the solid state , molecules containing multiple amine groups are known to form extensive and intricate hydrogen-bonding networks that define the crystal packing. For instance, in the crystal structure of a related complex, Cd(bis(3-aminopropyl)amine)₂(NO₃), the cadmium ion is coordinated by six nitrogen atoms from two tridentate amine ligands, and the resulting complex cations are held together by a network of N-H···O interactions with the counter-anions. researchgate.net This illustrates how the aminopropyl moieties orient themselves to maximize hydrogen bonding, a principle that governs the crystal engineering of such compounds. While a specific crystal structure for pure this compound is not detailed in the reviewed literature, it is expected to form a similarly robust hydrogen-bonded lattice.

In solution , the same hydrogen-bonding capabilities drive the formation of one-dimensional (1D) supramolecular polymers. These chain-like aggregates can further entangle or associate to form three-dimensional networks, resulting in the gelation of the solvent. mdpi.comrsc.org A pertinent example involves a derivative, a bis(3-aminopropyl) calixarene, which, when combined with a bis-crown ether, forms a two-component co-gel. rsc.org In this system, the protonated aminopropyl groups (ammonium ions) form host-guest complexes with the crown ether moieties, creating a one-dimensional hydrogen-bonded polymer chain. rsc.org Scanning electron microscopy of the resulting xerogel reveals a fibrous structure, which is characteristic of self-assembled fibrillar networks responsible for trapping solvent molecules and forming a gel. rsc.org This demonstrates how specific, directional interactions in solution can lead to macroscopic changes in material properties.

Influence of Hydrophobic and Polar Moieties on Aggregation

The self-assembly behavior of this compound can be precisely engineered by introducing additional functional groups. Attaching polar moieties can introduce new, specific interactions, while appending hydrophobic moieties can induce aggregation through solvophobic effects, leading to a rich variety of supramolecular architectures.

The introduction of polar moieties that enhance or supplement the inherent hydrogen-bonding capacity of the amine groups can lead to more robust and defined self-assembled structures. A common strategy is the conversion of the terminal amine groups into bis-urea linkages. The urea group is an exceptionally effective hydrogen-bonding motif, capable of forming strong, directional, and self-complementary hydrogen bonds. tue.nl This principle has been used to create dumbbell-shaped molecules by linking two bulky, hydrophobic polyhedral oligomeric silsesquioxane (POSS) units, each functionalized with a 3-aminopropyl group, via a diisocyanate linker. researchgate.net The resulting bis-urea core drives the self-assembly into highly ordered lamellar (stacking-layer) structures, which can form supramolecular organogels in specific solvents. researchgate.net Similarly, bis-urea based bolaamphiphiles are known to form cylindrical micelles or rod-like structures in solution, which can create robust hydrogels. tue.nl

Another strategy involves using the aminopropyl groups as scaffolds for more complex polar structures. In one study, a bis(3-aminopropyl) calixarene was protonated to form a diammonium salt, which then acted as a guest for a bis-crown ether, leading to a supramolecular gel driven by host-guest interactions. rsc.org In a different application, the amine groups of diethylene glycol-bis(3-aminopropyl ether) were transformed into N,N-di(acetic acid) groups, creating the chelating agent DEGTA. acs.org Here, the aggregation behavior is dominated by the pH-dependent charge of the carboxylate groups and their strong affinity for metal ions, rather than simple self-assembly. acs.org

| System | Polar Moiety | Key Interaction | Resulting Assembly | Reference |

| POSS-linked dumbbell | Bis-urea | Directional N-H···O=C hydrogen bonds | Lamellar (layered) structures, organogels | researchgate.net |

| Bolaamphiphiles | Bis-urea | Directional N-H···O=C hydrogen bonds | Rod-like micelles, hydrogels | tue.nl |

| Calixarene derivative | Ammonium / Crown ether | Host-guest interaction, hydrogen bonding | 1D supramolecular polymer, co-gel | rsc.org |

| DEGTA | Carboxylate | Ionic interactions, metal coordination | Metal complexes | acs.org |

The incorporation of hydrophobic moieties introduces a new driving force for aggregation, particularly in polar solvents like water. The tendency of these hydrophobic groups to minimize contact with water leads to their association, a phenomenon known as the hydrophobic effect. When this compound is used as a hydrophilic headgroup for long alkyl chains, amphiphilic molecules (surfactants) are created. An example is bis(3-aminopropyl)dodecylamine, which possesses a hydrophobic C12 alkyl tail and a polar head containing three amine groups. In aqueous solutions, these molecules spontaneously aggregate to form structures like micelles, where the hydrophobic tails are sequestered in a core, away from the water, and the hydrophilic amine groups form a stabilizing outer shell. mdpi.com